molecular formula C19H22N2O B2522557 1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE CAS No. 876550-84-4

1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE

Cat. No.: B2522557
CAS No.: 876550-84-4
M. Wt: 294.398
InChI Key: DPPWKIQZZUMELU-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dimethylbenzoyl group attached to a phenylpiperazine core. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylbenzoic acid and 4-phenylpiperazine.

    Acylation Reaction: The key step in the synthesis is the acylation of 4-phenylpiperazine with 2,5-dimethylbenzoic acid. This reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

    Reaction Conditions: The reaction is typically conducted under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the benzylic positions, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction typically reduces the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmacologically active molecules. Piperazine derivatives are known for their potential as antipsychotic, antidepressant, and antihistaminic agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets, including receptors and enzymes. It is often used as a reference compound in pharmacological assays.

    Industrial Applications: In the industrial sector, the compound is used as an intermediate in the synthesis of other complex organic molecules. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(2,5-DIMETHYLBENZOYL)-4-PHENYLPIPERAZINE can be compared with other similar compounds, such as:

    1-(2,5-DIMETHYLBENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE: This compound has a methoxy group instead of a phenyl group, which may alter its pharmacological properties.

    1-(2,5-DIMETHYLBENZOYL)-4-(4-CHLOROPHENYL)PIPERAZINE: The presence of a chloro group may enhance the compound’s binding affinity to certain receptors.

    1-(2,5-DIMETHYLBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE: The nitro group may introduce additional reactivity, making the compound useful in specific chemical reactions.

Properties

IUPAC Name

(2,5-dimethylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-8-9-16(2)18(14-15)19(22)21-12-10-20(11-13-21)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPWKIQZZUMELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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